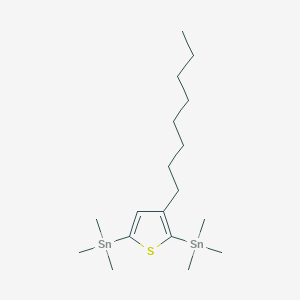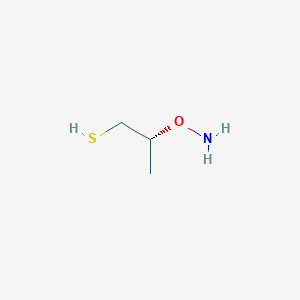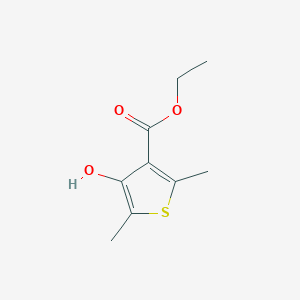
Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate is an organic compound with the molecular formula C9H12O3S. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis . This compound is characterized by the presence of a thiophene ring substituted with hydroxy, methyl, and carboxylate groups, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the thiophene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the thiophene ring can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of 4-oxo-2,5-dimethylthiophene-3-carboxylate.
Reduction: Formation of 4-hydroxy-2,5-dimethylthiophene-3-methanol.
Substitution: Formation of halogenated derivatives such as 4-hydroxy-2,5-dimethyl-3-bromothiophene.
科学研究应用
Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylate groups enable the compound to form hydrogen bonds and interact with enzymes or receptors, modulating their activity . The thiophene ring provides a stable aromatic system that can participate in π-π interactions with other aromatic molecules, enhancing its binding affinity and specificity .
相似化合物的比较
Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:
4-hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor and aroma properties, widely used in the food industry.
2,5-dimethyl-4-methoxy-3(2H)-furanone: Another flavor compound with similar structural features but different functional groups.
属性
分子式 |
C9H12O3S |
|---|---|
分子量 |
200.26 g/mol |
IUPAC 名称 |
ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C9H12O3S/c1-4-12-9(11)7-5(2)13-6(3)8(7)10/h10H,4H2,1-3H3 |
InChI 键 |
JCVZYFRFXOPWFU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


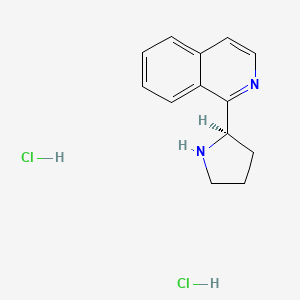
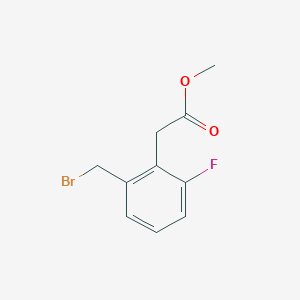
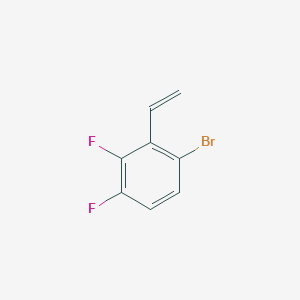
![6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine](/img/structure/B12844781.png)
![4-Hepten-3-one, 2-[(2S,5R)-5-ethenyltetrahydro-5-methyl-2-furanyl]-6-hydroxy-6-methyl-, (2R,4E)-](/img/structure/B12844782.png)
![2-[2-{2-(Dimethylamino)-3-[2-(1,3,3-Trimethyl-1,3-Dihydro-2H-Indol-2-Ylidene)Ethylidene]-1-Cyclohexen-1-Yl}Vinyl]-1,3,3-Trimethyl-3H-Indolium Tetrafluoroborate](/img/structure/B12844783.png)
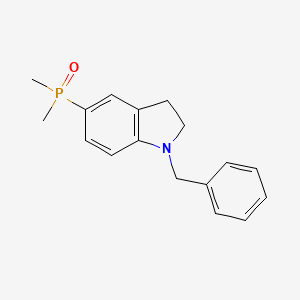
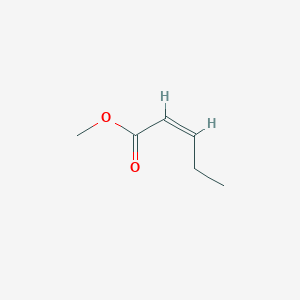
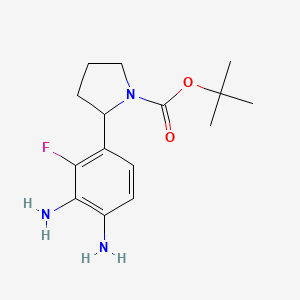
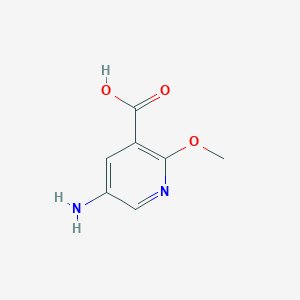
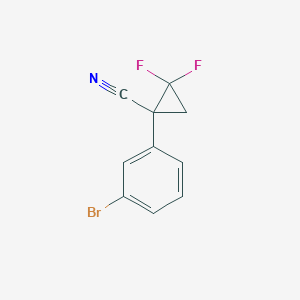
![4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12844817.png)
